molecular formula C23H25NO4 B2357546 (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 869077-91-8

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2357546
CAS No.: 869077-91-8
M. Wt: 379.456
InChI Key: JVALZDFTUNMDKF-BKUYFWCQSA-N
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Description

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.456. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

A study on zinc phthalocyanine derivatives, closely related to benzofuran compounds, highlights their potential in photodynamic therapy for cancer treatment. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antitumor Activities

Another study on derivatives from the mangrove endophytic fungus Nigrospora sp. revealed moderate antitumor and antimicrobial activities. This suggests the potential of benzofuran derivatives in developing treatments against various diseases (Xia et al., 2011).

Synthetic Applications

Research into the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, related to the compound of interest, indicates its utility in synthetic chemistry, particularly as a protecting group for carboxylic acids (Yoo, Kim, & Kyu, 1990).

Enzyme Inhibition for Drug Development

The synthesis and evaluation of benzofuran and benzofuroisocoumarin derivatives have shown significant binding activity to estrogen-receptor α and β, indicating their potential in developing drugs targeting these receptors (Tsai et al., 2015).

Antioxidant Properties

Studies on yeast antioxidants and related 2-arylbenzofurans highlighted the synthesis of active antioxidants found in yeasts, suggesting the role of benzofuran derivatives in protecting against oxidative stress (McKittrick & Stevenson, 1984).

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-15-5-3-4-12-24(15)14-19-20(25)11-10-18-22(26)21(28-23(18)19)13-16-6-8-17(27-2)9-7-16/h6-11,13,15,25H,3-5,12,14H2,1-2H3/b21-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVALZDFTUNMDKF-BKUYFWCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)OC)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)OC)/C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.